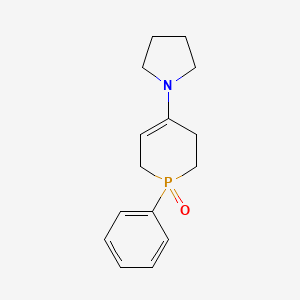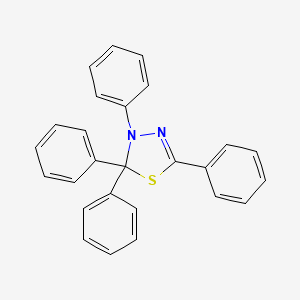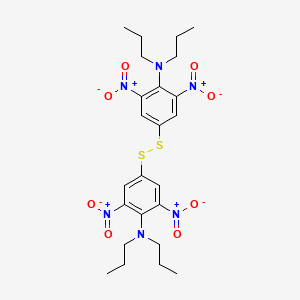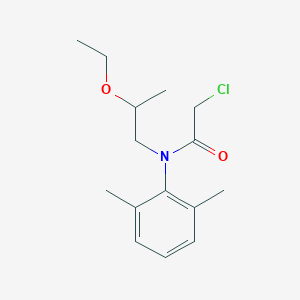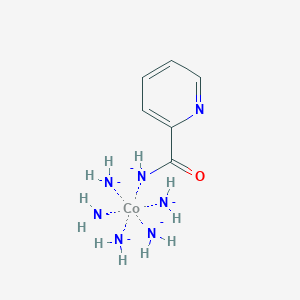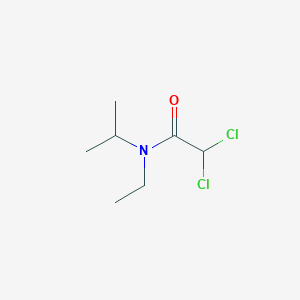![molecular formula C18H28O2 B14667443 6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran CAS No. 51079-67-5](/img/structure/B14667443.png)
6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran is an organic compound known for its unique structure and properties. This compound features a benzofuran ring substituted with a 3,7-dimethyloctyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran typically involves the reaction of 2,3-dihydro-1-benzofuran with 3,7-dimethyloctanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde: Another compound with a similar 3,7-dimethyloctyl group.
1,4-Bis(3,7-dimethyloctyl)oxy benzene: Features a similar substitution pattern on a benzene ring.
Uniqueness
6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern also contributes to its unique reactivity and applications.
Eigenschaften
CAS-Nummer |
51079-67-5 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
6-(3,7-dimethyloctoxy)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C18H28O2/c1-14(2)5-4-6-15(3)9-11-19-17-8-7-16-10-12-20-18(16)13-17/h7-8,13-15H,4-6,9-12H2,1-3H3 |
InChI-Schlüssel |
NUGVTSVVLLXYSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCOC1=CC2=C(CCO2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


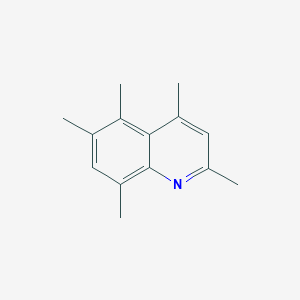

![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
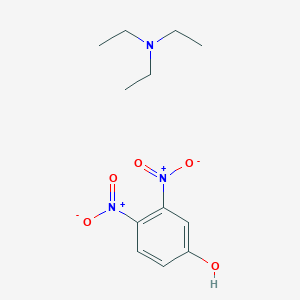
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
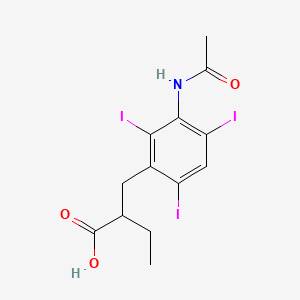
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
